tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry, known for its intricate molecular structure that includes a piperidine ring and benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzodioxole group, and final coupling with the tert-butyl group. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production methods for this compound might include large-scale batch reactions in controlled environments to ensure consistency and purity. Techniques like crystallization, filtration, and chromatography are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups, using agents such as m-chloroperbenzoic acid or potassium permanganate.
Reduction: : Reduction reactions might target functional groups like nitro groups if present, using reagents like palladium on carbon or lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly influenced by the chloro and fluoro substituents.
Common Reagents and Conditions
Oxidation: : m-chloroperbenzoic acid, potassium permanganate
Reduction: : Palladium on carbon, lithium aluminum hydride
Substitution: : Halogenated solvents, strong bases or acids depending on the reaction type
Major Products
The products of these reactions depend on the specific conditions and reagents used, but typically include modified versions of the starting compound with altered functional groups or ring structures.
Scientific Research Applications
Chemistry: : As a building block for more complex molecules, particularly in drug design and synthesis.
Biology: : Investigated for its interactions with biological systems, including binding to specific proteins or receptors.
Industry: : Use in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets, potentially including enzymes or receptors within biological systems. The precise pathways involved depend on the context of its use, whether as a therapeutic agent or in a research setting.
Comparison with Similar Compounds
tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate can be compared to similar compounds such as:
tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate: : Shares structural similarities but lacks the benzodioxole group.
tert-Butyl 4-(2-fluorophenyl)piperidine-1-carboxylate: : Similar structure with differences in the aromatic substitutions.
Properties
IUPAC Name |
tert-butyl 4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFNO4/c1-23(2,3)31-22(28)27-12-10-15(11-13-27)17-6-5-7-20-21(17)30-24(4,29-20)18-9-8-16(25)14-19(18)26/h5-9,14-15H,10-13H2,1-4H3/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMURCVNNVHRGLI-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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